molecular formula C10H12O2 B145858 2,4,6-Trimethylbenzoic acid CAS No. 480-63-7

2,4,6-Trimethylbenzoic acid

Cat. No. B145858
CAS RN: 480-63-7
M. Wt: 164.2 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-N
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Patent
US09315630B2

Procedure details

20 mL of 2-mesitylmagnesium bromide (1.0 M in diethyl ether, 20 mmol) was added to a flask containing 60 mL of dry diethyl ether and solid carbon dioxide (dry ice). Additional dry ice was added throughout the course of the reaction as needed. After 30 min, the mixture was allowed to warm to room temperature and the solid was separated by filtration. The solid was dissolved in a 1 M KOH(aq) solution followed by neutralization to pH 1 using HCl. This resulted in the precipitation of a white powder that was collected by filtration and dried under vacuum at 80° C. (2.52 g, 77% yield).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[Mg]Br.[C:12](=[O:14])=[O:13]>C(OCC)C>[CH3:11][C:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)[Mg]Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in a 1 M KOH(aq) solution
CUSTOM
Type
CUSTOM
Details
This resulted in the precipitation of a white powder that
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 80° C. (2.52 g, 77% yield)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C(=O)O)C(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.